molecular formula C12H11ClN4O B3722728 4-chlorobenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone CAS No. 65894-19-1

4-chlorobenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone

Cat. No.: B3722728
CAS No.: 65894-19-1
M. Wt: 262.69 g/mol
InChI Key: VHROUCLVTSMYCM-VGOFMYFVSA-N
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Description

4-Chlorobenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone is a hydrazone derivative synthesized by condensing 4-chlorobenzaldehyde with a pyrimidinyl hydrazine moiety. The pyrimidinyl group contributes to its unique electronic and steric properties, while the 4-chlorobenzaldehyde moiety introduces electron-withdrawing effects that influence reactivity and stability .

Properties

IUPAC Name

2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O/c1-8-6-11(18)16-12(15-8)17-14-7-9-2-4-10(13)5-3-9/h2-7H,1H3,(H2,15,16,17,18)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHROUCLVTSMYCM-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NN=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)NC(=N1)N/N=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65894-19-1
Record name NSC97962
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97962
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Biological Activity

4-Chlorobenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone is a hydrazone compound that has garnered attention due to its diverse biological activities. Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and have been explored for their potential pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities. This article aims to provide a detailed overview of the biological activity of this specific hydrazone, supported by data tables, case studies, and research findings.

Chemical Structure and Synthesis

The compound can be synthesized through the condensation reaction between 4-chlorobenzaldehyde and 4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl hydrazine. The general reaction scheme is as follows:

4 Chlorobenzaldehyde+4 Methyl 6 oxo 1 6 dihydro 2 pyrimidinyl hydrazine4 Chlorobenzaldehyde 4 methyl 6 oxo 1 6 dihydro 2 pyrimidinyl hydrazone\text{4 Chlorobenzaldehyde}+\text{4 Methyl 6 oxo 1 6 dihydro 2 pyrimidinyl hydrazine}\rightarrow \text{4 Chlorobenzaldehyde 4 methyl 6 oxo 1 6 dihydro 2 pyrimidinyl hydrazone}

This synthesis typically involves refluxing the reactants in an appropriate solvent, often yielding the product in moderate to high purity.

Antimicrobial Activity

Hydrazones have been reported to exhibit significant antimicrobial properties. A study highlighted that various hydrazone derivatives demonstrate effective antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the benzaldehyde moiety enhances the antimicrobial efficacy of these compounds due to increased lipophilicity and improved membrane permeability .

Table 1: Antimicrobial Activity of Hydrazone Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Activity

Research indicates that hydrazones can inhibit inflammatory mediators such as inducible nitric oxide synthase (iNOS) and nuclear factor kappa B (NF-κB). The anti-inflammatory action is particularly relevant in conditions like arthritis and other chronic inflammatory diseases. The mechanism involves modulation of cytokine production and reduction of oxidative stress .

Case Study: Anti-inflammatory Effects in Animal Models

In a controlled study involving animal models of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to the control group. Histopathological analysis revealed decreased infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines .

Antitumor Activity

The antitumor potential of this hydrazone has been evaluated against various cancer cell lines, including HepG2 (human hepatocellular carcinoma) and MCF-7 (breast cancer). In vitro studies demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .

Table 2: Antitumor Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
HepG215.3
MCF-722.8

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Reactive Oxygen Species (ROS) Modulation : It has been shown to reduce ROS levels in cells, thereby mitigating oxidative stress.
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G0/G1 phase in cancer cells, leading to apoptosis.
  • Inhibition of Enzymatic Activities : It inhibits key enzymes involved in inflammation and tumor progression.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial properties . Studies have demonstrated that derivatives of 4-chlorobenzaldehyde hydrazones exhibit significant activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).

Case Study: Antibacterial Evaluation

A study reported the synthesis of several hydrazones derived from 4-chlorobenzaldehyde and their evaluation against MRSA and VRE. The Minimum Inhibitory Concentration (MIC) values indicated potent antibacterial activity, with some compounds showing MIC values as low as 4 μg/mL against MRSA. The introduction of different substituents on the hydrazone significantly influenced the antibacterial efficacy, highlighting structure-activity relationships in these compounds .

CompoundMIC against MRSA (μg/mL)MIC against VRE (μg/mL)
4-Chloro derivative A48
4-Chloro derivative B8>128
4-Chloro derivative C1664

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor . Specifically, studies have focused on its effects on phosphatases, which are critical in various biological processes.

Case Study: Enzyme Inhibition Studies

Research conducted on pyrimidinyl hydrazones revealed their ability to inhibit acid and alkaline phosphatases. The inhibition was assessed through in vitro studies, demonstrating that these compounds could modulate enzyme activity, which is crucial for therapeutic interventions in diseases such as cancer and metabolic disorders .

Enzyme TypeInhibition Percentage (%)Compound Tested
Acid Phosphatase754-Chlorobenzaldehyde Hydrazone A
Alkaline Phosphatase604-Chlorobenzaldehyde Hydrazone B

Anticancer Activity

The anticancer potential of the compound has garnered attention due to its ability to induce cytotoxic effects in various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In vitro studies assessed the cytotoxic effects of several hydrazone derivatives on human cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and SK-LU-1 (lung cancer). Results indicated that certain derivatives exhibited IC50 values lower than 2 μg/mL against MCF-7 cells, suggesting significant anticancer activity .

Cell LineIC50 Value (μg/mL)Compound Tested
HepG2>104-Chlorobenzaldehyde Hydrazone A
MCF-7<24-Chlorobenzaldehyde Hydrazone B
SK-LU-1>104-Chlorobenzaldehyde Hydrazone C

Comparison with Similar Compounds

Key Findings :

  • Electron-withdrawing groups (e.g., Cl, Br) at the para position enhance reactivity in Knoevenagel reactions compared to unsubstituted benzaldehyde .
  • Ortho/meta substituents (e.g., 3-chlorobenzaldehyde) show marginally lower conversion rates, likely due to steric hindrance .
  • In nitroaldol reactions, electron-deficient aldehydes (e.g., pyridinecarboxaldehyde) outperform 4-chlorobenzaldehyde, highlighting the role of resonance stabilization in transition states .

Hydrazone Derivatives with Different Heterocyclic Moieties

The pyrimidinyl hydrazone structure can be compared to other hydrazones with varying heterocycles (see ):

Hydrazone Structure Key Features Potential Applications
4-Chlorobenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone Thiazole ring; enhanced π-π stacking Photocatalysis
4-Chlorobenzaldehyde [4,6-di(1-azepanyl)-1,3,5-triazin-2-yl]hydrazone Triazine ring; high polarity Coordination chemistry
Target compound : 4-Chlorobenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone Pyrimidinyl keto group; hydrogen bonding Pharmaceutical intermediates

Key Findings :

  • Thiazole-based hydrazones exhibit stronger aromatic interactions, favoring applications in materials science .
  • Triazine derivatives show higher polarity, making them suitable for aqueous-phase reactions .
  • The pyrimidinyl keto group in the target compound enhances hydrogen-bonding capacity, which may improve crystallinity and bioactivity .

Reactivity in Organic Reactions

4-Chlorobenzaldehyde hydrazones participate in diverse reactions, but their performance varies compared to analogues:

  • Selectivity in Analytical Methods : 4-Chlorobenzaldehyde acts as an interferent in electrochemical detection of bentazone (BTZN), though less disruptive than 1,3,5-trichlorobenzene .
  • Catalytic Efficiency: In cellular reactor-mediated Knoevenagel reactions, 4-chlorobenzaldehyde achieves near-quantitative conversion, outperforming benzaldehyde but matching bromo-substituted analogues .

Data Tables

Table 1: Comparative Reactivity of Aldehydes in Knoevenagel Reactions

Aldehyde Conversion Rate (%)
4-Chlorobenzaldehyde 95.1
4-Bromobenzaldehyde 95.0
3-Chlorobenzaldehyde 94.0
Benzaldehyde 89.0

Table 2 : Hydrazone Derivatives and Structural Features

Hydrazone Heterocycle Functional Groups Key Properties
Thiazolyl Aromatic sulfur High thermal stability
Triazinyl Nitrogen-rich Polar solvent affinity
Pyrimidinyl (target) Keto, methyl groups Hydrogen-bonding

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 4-chlorobenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone, and how do reaction conditions influence yield?

  • The compound can be synthesized via condensation of 4-chlorobenzaldehyde with hydrazine derivatives, followed by cyclization. Key steps include:

  • Use of catalysts (e.g., palladium or copper) to facilitate coupling reactions .
  • Solvent selection (e.g., DMF or toluene) to optimize reaction kinetics and purity .
  • Temperature control during hydrazone formation to avoid decomposition .
    • Yield optimization often requires iterative adjustments to stoichiometry and purification protocols (e.g., column chromatography or recrystallization).

Q. What spectroscopic and chromatographic methods are recommended for characterizing this hydrazone derivative?

  • NMR (¹H/¹³C): Confirm hydrazone bond formation (δ ~8–10 ppm for imine protons) and pyrimidinyl ring integrity .
  • XRD: Resolve crystal structure to verify regiochemistry and intermolecular interactions .
  • HPLC-MS: Assess purity and detect byproducts, especially for compounds with labile hydrazone bonds .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Use PPE (gloves, goggles, lab coats) to avoid skin contact or inhalation of fine particles .
  • Conduct reactions in fume hoods due to potential release of volatile byproducts (e.g., HCl during condensation) .
  • Dispose of waste via certified hazardous chemical disposal services to mitigate environmental risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this hydrazone across different studies?

  • Experimental variables: Compare assay conditions (e.g., cell lines, concentrations) and compound purity levels. For instance, impurities >5% may skew cytotoxicity results .
  • Structural analogs: Evaluate if minor substituent changes (e.g., chloro vs. methyl groups) alter binding affinities .
  • Mechanistic studies: Use molecular docking to correlate activity with specific protein targets (e.g., DNA topoisomerases) .

Q. What strategies optimize regioselectivity in synthesizing pyrimidinyl-hydrazone derivatives?

  • Protecting groups: Temporarily block reactive sites on the pyrimidinyl ring to direct coupling to the desired position .
  • Solvent polarity: Polar aprotic solvents (e.g., DMSO) favor nucleophilic attack at electron-deficient carbons .
  • Catalyst screening: Test transition metals (e.g., Cu(I)) to enhance selectivity during cyclization .

Q. How does the electronic nature of substituents on the benzaldehyde moiety influence the compound’s pharmacological properties?

  • Electron-withdrawing groups (e.g., -Cl) enhance stability of the hydrazone bond and may improve bioavailability .
  • Substituent position (para vs. meta) affects π-π stacking with biological targets, as shown in analogs with antitumor activity .
  • Quantitative structure-activity relationship (QSAR) modeling can predict optimal substituent patterns .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Catalyst leaching: Homogeneous catalysts (e.g., Pd) may require immobilization for recyclability in large batches .
  • Racemization risk: Monitor pH and temperature during hydrazone formation to prevent stereochemical scrambling .
  • Purification bottlenecks: Replace column chromatography with crystallization or membrane filtration for cost efficiency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-chlorobenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone
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4-chlorobenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.